2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation. This approach is advantageous due to its simplicity, high yield, and environmentally benign nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of solid support catalysts such as Al2O3 or TiCl4 to facilitate the condensation reaction. The reaction is typically conducted in polar organic solvents at elevated temperatures to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, or GABA A receptor modulator .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic drug with a similar chemical structure.
Uniqueness
2-{[4-(4-Fluorophenyl)piperazino]methyl}-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorophenyl group and piperazine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21FN4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21FN4/c1-15-3-2-4-19-21-17(14-24(15)19)13-22-9-11-23(12-10-22)18-7-5-16(20)6-8-18/h2-8,14H,9-13H2,1H3 |
InChI Key |
UNMBSYLHTMSFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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